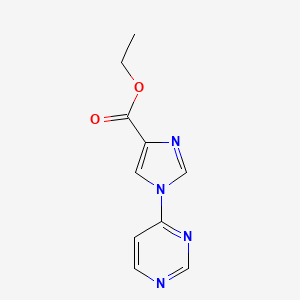

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate

Description

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate (CAS: 1389313-33-0) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₄O₂ and a molar mass of 218.21 g/mol . Its structure features an imidazole core substituted at the 1-position by a pyrimidin-4-yl group and at the 4-position by an ethyl ester. This compound is of interest in medicinal chemistry due to the pyrimidine moiety's ability to engage in hydrogen bonding and π-π interactions, which are critical for biological target binding .

Properties

IUPAC Name |

ethyl 1-pyrimidin-4-ylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-14(7-13-8)9-3-4-11-6-12-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKVXQYGECHYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate typically involves the reaction of pyrimidin-4-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The process involves the continuous addition of reactants to a reactor where the reaction takes place, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can lead to the formation of the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: this compound can be oxidized to form Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid.

Reduction: The reduction of the compound can yield Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-amine.

Substitution: Substitution reactions can lead to the formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring both imidazole and pyrimidine moieties, which contributes to its potential biological activities and chemical reactivity. It has a pyrimidine ring substituted at the 4-position with an ethyl ester of imidazole-4-carboxylic acid.

Pharmaceutical Applications

This compound has shown promising biological activities:

- It can modulate enzyme activity by interacting with various receptors and enzymes, suggesting it could influence metabolic pathways.

- It may have a potential role in pharmaceuticals due to its biological activities.

Applications in Chemical Synthesis

Imidazole compounds, including this compound, are widely applied in medicine, ligand chemistry, and material science because of their unique heterocyclic skeletons . They are valuable synthetic intermediates commonly used in organic synthesis . The imidazole structure contains two nitrogen donor coordination sites, making it useful in coordination chemistry for constructing Metal Organic Frameworks (MOF) .

Research

1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d] imidazole-5(1H)-carboxamide derivatives, which are structurally related, have been designed and synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3), a target for treating neurodegenerative diseases .

Mechanism of Action

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate is similar to other imidazole derivatives, such as Ethyl 1-(pyridin-4-yl)-1H-imidazole-4-carboxylate and Ethyl 1-(thiazol-4-yl)-1H-imidazole-4-carboxylate. These compounds share the imidazole ring structure but differ in the substituents attached to the ring. The presence of the pyrimidin-4-yl group in this compound gives it unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

Substitution Patterns and Structural Variations

The following table summarizes key structural and functional differences between the target compound and analogs:

Structural Characterization

- Spectral Data : NMR and HRMS are standard for confirming imidazole carboxylate structures (e.g., compound D39 in Table 4 of ) .

- Crystallography : SHELX software is widely used for small-molecule refinement, ensuring accurate structural validation .

Key Findings and Implications

- Electronic Effects : Pyrimidine’s electron-deficient nature facilitates interactions with biological targets, whereas halogenated aryl groups enhance steric and electronic complexity .

- Synthetic Challenges : Bulky substituents (e.g., iodophenyl) may lower reaction yields due to steric hindrance .

- Drug Design : The target compound’s balance of planarity and hydrogen-bonding capability makes it a versatile scaffold for kinase inhibitors or antimicrobial agents .

Biological Activity

Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly due to its unique structural features combining imidazole and pyrimidine moieties. This article provides an in-depth exploration of its biological activities, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features an ethyl ester of imidazole-4-carboxylic acid with a pyrimidine ring substituted at the 4-position. This dual heterocyclic structure enhances its chemical reactivity and biological activity compared to simpler analogs.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving aryl derivatives of related compounds demonstrated IC50 values ranging from 0.01 to 8.12 µM against various human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . The most potent derivative in this series showed superior anticancer activity compared to the standard control, etoposide.

Enzyme Modulation

This compound has been shown to interact with various enzymes, suggesting potential roles in modulating metabolic pathways. Its ability to influence enzyme activity could be pivotal in therapeutic applications targeting metabolic disorders.

Interaction with Epigenetic Proteins

A study focused on the design of chemical probes for epigenetic proteins highlighted the importance of substituents on the pyrimidine ring of imidazole scaffolds. Variations in these substituents significantly affected binding affinity to BRD4 D1, a target for cancer therapy, indicating that modifications to this compound could enhance its therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer | TBD | Potential enzyme modulator |

| Ethyl 1H-imidazole-4-carboxylate | Anticancer | TBD | Lacks pyrimidine moiety |

| 2-(Pyrimidin-2-yl)benzothiazole | Anticancer | TBD | Used in cancer research |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antiparasitic Activity : A study indicated that modifications in similar scaffolds led to enhanced antiparasitic activity, suggesting that structural variations could optimize biological efficacy against parasites .

- Metabolic Stability : Research on metabolic stability highlighted that polar functionalities improved solubility but required careful balancing with biological activity .

- Therapeutic Applications : The compound's interaction with epigenetic targets suggests potential applications in cancer therapy, particularly through selective inhibition of protein interactions involved in gene regulation .

Q & A

Q. What are the primary synthetic routes for Ethyl 1-(pyrimidin-4-yl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or coupling reactions. For example, analogous imidazole carboxylates are synthesized via cyclocondensation of esters with nitrogen-containing precursors under mild conditions (e.g., room temperature, triethylamine as a base) . Optimization may involve adjusting solvent polarity, temperature, and catalyst choice. Continuous flow reactors can enhance yield and purity in scaled-up protocols .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Spectroscopy : Use -NMR to confirm substituent positions (e.g., pyrimidinyl and ethyl ester groups). IR spectroscopy identifies carbonyl stretches (~1700 cm) . Mass spectrometry (e.g., ESI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks . Validate structures using tools like PLATON .

Q. What are the potential biological applications of this compound in academic research?

Imidazole-pyrimidine hybrids are explored as enzyme inhibitors (e.g., xanthine oxidase) due to their ability to mimic purine bases . The ethyl ester group enhances bioavailability, making it a precursor for prodrug development .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), charge distribution, and hydrogen-bonding propensity. Compare computed IR/NMR spectra with experimental data to validate models . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bonding patterns in crystals, aiding in crystal engineering .

Q. What strategies address contradictions in crystallographic data during structure refinement?

Discrepancies in thermal parameters or occupancy may arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands for twinned datasets . Validate with R and CC metrics. For ambiguous electron density, employ omit maps or alternative refinement algorithms (e.g., spherical atom vs. multipole models) .

Q. How does substituent variation on the imidazole ring affect biological activity?

Structure-Activity Relationship (SAR) studies reveal that:

- The pyrimidinyl group enhances π-π stacking with enzyme active sites .

- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility .

- Ethyl ester hydrolysis to carboxylic acids modulates pharmacokinetics .

Q. What experimental precautions are critical when handling this compound in vitro?

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Perform reactions in fume hoods due to potential volatile byproducts.

- Quench waste with neutralizing agents (e.g., sodium bicarbonate) before disposal .

Methodological Considerations

Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?

- Re-examine solvent effects (e.g., DMSO vs. CDCl) in NMR simulations.

- Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match experimental IR peaks .

- Validate crystallographic data against Cambridge Structural Database (CSD) entries .

Q. What are best practices for designing derivatives to improve crystallinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.